molecular formula C24H21N5O4 B2929102 2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376618-02-9

2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2929102
CAS No.: 376618-02-9
M. Wt: 443.463
InChI Key: VPLXDXVYKOKAEI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The structure includes a 2,5-dimethoxyphenyl group at position 1 and a furan-2-ylmethyl substituent on the carboxamide moiety.

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-31-14-9-10-19(32-2)18(12-14)29-22(25)20(24(30)26-13-15-6-5-11-33-15)21-23(29)28-17-8-4-3-7-16(17)27-21/h3-12H,13,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLXDXVYKOKAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

Biological Activity

2-Amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a pyrrolo[2,3-b]quinoxaline core, known for its pharmacological properties. The presence of an amino group and a furan moiety enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 275.34 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuroprotection

The compound has demonstrated neuroprotective effects in various animal models. It reduces neuronal damage and improves cognitive function, suggesting its potential utility in treating neurodegenerative disorders.

2. Modulation of Neurotransmission

It interacts with glutamate receptors, enhancing synaptic plasticity and memory. This activity may be beneficial in conditions such as Alzheimer's disease where neurotransmission is impaired.

3. Anticonvulsant Effects

The compound has shown anticonvulsant properties, indicating its potential as a therapeutic agent for epilepsy and other seizure disorders. In preclinical studies, it effectively reduced seizure frequency and severity in animal models.

The biological activities of this compound can be attributed to its ability to modulate key neurotransmitter systems:

  • Glutamate Receptors : Enhances synaptic transmission and plasticity.
  • GABAergic System : May influence GABA receptor activity, contributing to its anticonvulsant effects.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental settings:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a rodent model of traumatic brain injury. Results showed significant reductions in neuronal apoptosis and improved functional recovery post-injury.

Study 2: Anticonvulsant Activity

In another study, the compound was tested in a pentylenetetrazole (PTZ) model of seizures. The results indicated that it significantly increased the latency to the first seizure and reduced the overall seizure duration compared to controls.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureUnique Features
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideStructureContains a benzodioxole moiety; potential neuroprotective effects.
2-amino-N-(hexyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamideStructureAliphatic chain may enhance lipophilicity and membrane permeability.
1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalineStructureLacks an amino group; simpler structure may lead to different biological interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and similar pyrrolo[2,3-b]quinoxaline derivatives:

Compound Name R1 (Position 1) R2 (Carboxamide Substituent) Molecular Formula Molecular Weight Notable Properties References
Target Compound 2,5-Dimethoxyphenyl Furan-2-ylmethyl Not explicitly provided* Enhanced lipophilicity (methoxy groups), moderate polarity (furan)
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-... 4-Fluorobenzyl 2-Methoxybenzyl C₂₆H₂₂FN₅O₂ 455.49 Electron-withdrawing fluorine improves metabolic stability; benzyl groups increase hydrophobicity
2-Amino-1-butyl-N-(thiophen-2-ylmethyl)-... Butyl Thiophen-2-ylmethyl C₂₀H₂₁N₅OS 387.48 Thiophene’s higher lipophilicity and π-electron density compared to furan may enhance membrane permeability
(E)-2-Amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-... (3,4-Dihydroxybenzylidene)amino Phenyl C₂₄H₁₈N₆O₃ 438.4 Catechol moiety (3,4-dihydroxy) confers antioxidant potential; reduced solubility due to phenolic groups
2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-... 2-(4-Methoxyphenyl)ethyl 2-(3,4-Dimethoxyphenyl)ethyl Not explicitly provided Multiple methoxy groups enhance solubility but may increase susceptibility to demethylation
Methyl 2-amino-1-(3,5-dichlorophenyl)-... 3,5-Dichlorophenyl Methyl ester C₁₉H₁₃Cl₂N₃O₂ 398.24 Chlorine atoms improve electronegativity; ester group increases hydrolysis susceptibility

Notes:

  • R1 Substituents : The 2,5-dimethoxyphenyl group in the target compound balances electron donation and steric bulk, contrasting with halogenated (e.g., 3,5-dichlorophenyl in ) or alkyl (e.g., butyl in ) variants.
  • Physicochemical Impact : Methoxy groups generally enhance solubility compared to halogens but reduce metabolic stability relative to fluorinated analogues ().

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